molecular formula C56H92O25 B8134288 Glyco-diosgenin

Glyco-diosgenin

Cat. No.: B8134288
M. Wt: 1165.3 g/mol
InChI Key: LKBFXDNKNZXHHW-OWZYDGQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyco-diosgenin is a useful research compound. Its molecular formula is C56H92O25 and its molecular weight is 1165.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Bioavailability and Therapeutic Potential : Diosgenin-containing liquid crystals prepared by glyceryl monooleate significantly enhance bioavailability, suggesting potential therapeutic applications for diabetes, hyperlipidemia, and skin conditions (Okawara et al., 2014).

  • Inhibitor for Diabetes Mellitus : Diosgenin from Dioscorea bulbifera acts as a novel inhibitor against α-amylase and α-glucosidase, potentially serving as a drug candidate for type II diabetes mellitus (Ghosh et al., 2014).

  • Membrane Protein Stabilization : GDN detergent is effective at stabilizing a wide range of membrane proteins and is compatible with structural studies via cryo-electron microscopy, crucial for understanding protein functions and designing drugs (Ehsan et al., 2022).

  • Gestational Diabetes Treatment : Diosgenin ameliorates gestational diabetes by improving glucose and insulin intolerance, decreasing fasting blood glucose and insulin levels, and increasing hepatic glycogen content (Hua et al., 2016).

  • Cardiovascular and Diabetic Care : Diosgenin exhibits potential effects on cardiovascular risk, insulin secretion, and beta cell regeneration, aiding in new drug development for diabetes and related cardiovascular diseases (Kalailingam et al., 2014).

  • Anti-cancer Properties : It has pro-apoptotic and anti-cancer properties, with potential to reverse multi-drug resistance in cancer cells and sensitize them to chemotherapy (Sethi et al., 2018).

  • Drug Delivery Systems : The mPEG-DGN nanoparticle is a promising drug delivery system for cancer therapy due to its high drug loading efficiency, slow drug release, and synergistic effects (Li et al., 2015).

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxybutoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H92O25/c1-24-7-13-56(74-21-24)25(2)37-32(81-56)16-31-29-6-5-27-15-28(8-11-54(27,3)30(29)9-12-55(31,37)4)71-14-10-26(22-72-50-46(69)42(65)48(35(19-59)77-50)79-52-44(67)40(63)38(61)33(17-57)75-52)23-73-51-47(70)43(66)49(36(20-60)78-51)80-53-45(68)41(64)39(62)34(18-58)76-53/h5,24-26,28-53,57-70H,6-23H2,1-4H3/t24-,25+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54+,55+,56-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBFXDNKNZXHHW-OWZYDGQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OCCC(COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)COC9C(C(C(C(O9)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OCCC(CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H92O25
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1165.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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